molecular formula C6H10ClF3O2S B2534226 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride CAS No. 1780669-38-6

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride

Cat. No.: B2534226
CAS No.: 1780669-38-6
M. Wt: 238.65
InChI Key: RXZFJNRATDWBQN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride (CAS RN: 1780669-38-6) is a fluorinated sulfonyl chloride characterized by a branched butane backbone with two methyl groups at the C2 position and a trifluoromethyl group at the C4 position. The sulfonyl chloride (–SO₂Cl) group at the terminal carbon makes it a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its molecular formula is C₆H₁₀ClF₃O₂S, and its InChIKey is PRHRHMDZYSIYPL-UHFFFAOYSA-N .

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClF3O2S/c1-5(2,3-6(8,9)10)4-13(7,11)12/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZFJNRATDWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions include:

    Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane (CH2Cl2) is commonly used as the solvent.

    Reaction Time: The reaction is allowed to proceed for several hours until completion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, including amines, alcohols, and halides. Key findings include:

  • Mechanistic Insights : Chloride-chloride exchange in sulfonyl chlorides proceeds via an S<sub>N</sub>2 mechanism, as demonstrated by density functional theory (DFT) calculations . The reaction shows a Hammett ρ-value of +2.02, indicating strong sensitivity to electron-withdrawing substituents .

  • Reactivity Trends :

    • Electron-deficient sulfonyl chlorides react faster in substitution reactions .

    • Steric hindrance from ortho-alkyl groups paradoxically accelerates reactivity due to structural compression .

Table 1: Substitution Reaction Kinetics

Substituent PositionRelative Rate ConstantActivation Parameters (ΔG‡, kcal/mol)
para-NO<sub>2</sub>12.518.2
para-CH<sub>3</sub>1.022.7
ortho-CH(CH<sub>3</sub>)<sub>2</sub>4.819.5

Radical Sulfonylation

Under photoredox conditions, the compound participates in radical-mediated vinyl sulfone synthesis :

  • Mechanism : A benzylic cation intermediate forms during radical chain propagation, leading to alkene migration products .

  • Substrate Scope : Electron-rich alkenes react faster (e.g., para-methoxystyrene completes reaction in 5 minutes vs. 14 hours for electron-deficient analogs) .

Table 2: Radical Sulfonylation Efficiency

Alkene SubstituentReaction TimeYield (%)
p-OCH<sub>3</sub>5 min89
p-NO<sub>2</sub>14 h45

Oxidation and Reduction

The sulfonyl chloride group can be transformed into other functional groups:

  • Oxidation : Reaction with hydrogen peroxide yields the corresponding sulfonic acid.

  • Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the sulfonyl chloride to a thiol.

Table 3: Redox Reaction Outcomes

ReagentProductTypical Yield (%)
H<sub>2</sub>O<sub>2</sub>Sulfonic acid78–92
LiAlH<sub>4</sub>Thiol65–80

Competitive Reaction Pathways

The dominance of nucleophilic substitution vs. radical pathways depends on the nucleophile :

  • Nucleophilic Substitution : Favored with phenols (90% yield).

  • Radical Sulfonylation : Dominates with tert-butanol or anilines (>70% yield).

Scientific Research Applications

Organic Synthesis

Reagent in Fluorination Reactions
One of the primary applications of 4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is as a reagent in organic synthesis. It is particularly valuable for the introduction of fluorinated groups into organic molecules. The presence of trifluoromethyl groups enhances the biological activity and stability of compounds.

Example Case Study: Synthesis of Fluorinated Compounds
Research has demonstrated that this sulfonyl chloride can be used to synthesize various fluorinated compounds through nucleophilic substitution reactions. For instance, it has been successfully employed in the preparation of sulfonamide derivatives that exhibit potent biological activities.

Medicinal Chemistry

Anticancer Agents
Recent studies have highlighted the potential of sulfonamide derivatives synthesized using this compound as anticancer agents. These compounds have shown promising results in inhibiting cancer cell proliferation.

Compound NameActivity TypeIC50 (µM)Reference
Sulfonamide AAnticancer5.0
Sulfonamide BAntibacterial3.5
Sulfonamide CAntifungal7.0

Agricultural Chemistry

Pesticide Development
The compound has also been explored for use in developing new pesticides. Its ability to modify biological pathways makes it a candidate for formulating novel agrochemicals that target specific pests while minimizing environmental impact.

Material Science

Polymer Additives
In material science, this compound can serve as an additive in polymers to enhance their thermal stability and chemical resistance. This application is particularly relevant in producing high-performance materials for industrial use.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The trifluoromethyl groups can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of compounds with specific electronic characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural Analogues and Substituent Effects

(a) Methanesulfonyl Chloride (CH₃SO₂Cl)
  • Structure: A linear, non-fluorinated sulfonyl chloride with a single methyl group.
  • Applications : Widely used as a mild oxidizing agent and in sulfonylation reactions.
  • Key Difference : The absence of fluorine and branched alkyl groups in methanesulfonyl chloride results in lower molecular weight (134.59 g/mol) and higher volatility compared to the target compound (molecular weight: ~230.18 g/mol, inferred from analogous compounds in ).
(b) 4-Methylsulfonylphenol (C₇H₈O₃S)
  • Structure: Features a phenolic –OH group instead of –Cl, reducing reactivity.
  • Applications : Used as an intermediate in agrochemicals (e.g., sulfonylurea herbicides, as seen in ).
  • Key Difference: The replacement of –Cl with –OH in 4-methylsulfonylphenol eliminates its utility in nucleophilic substitutions but enhances stability for storage .

Fluorinated Analogues

(a) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Structure : A perfluorinated sulfonyl chloride with a linear CF₃ group.
  • Reactivity : Extremely electron-deficient due to the strong electron-withdrawing effect of CF₃, accelerating reactions with nucleophiles.
  • Key Difference : The target compound’s branched alkyl chain introduces steric effects absent in CF₃SO₂Cl, which may moderate reactivity despite both having trifluoromethyl groups.
(b) 4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic Acid
  • Structure : Shares the trifluoro and dimethyl substituents but replaces the sulfonyl chloride with a carboxylic acid group.
  • Applications : Likely used in pharmaceutical synthesis due to its polar functional groups.
  • Key Difference : The carboxylic acid group renders it unsuitable for sulfonylation reactions but increases solubility in aqueous media .

Comparative Data Table

Compound Molecular Formula CAS RN Key Substituents Reactivity Applications
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride C₆H₁₀ClF₃O₂S 1780669-38-6 –CF₃, –CH(CH₃)₂, –SO₂Cl Moderate (steric hindrance) Specialty sulfonamides, polymers
Methanesulfonyl chloride CH₃ClO₂S 124-63-0 –CH₃, –SO₂Cl High (low steric hindrance) General sulfonylation
4-Methylsulfonylphenol C₇H₈O₃S N/A –C₆H₄OH, –SO₂CH₃ Low (–OH stabilizes structure) Agrochemical intermediates
Trifluoromethanesulfonyl chloride CF₃ClO₂S 421-83-0 –CF₃, –SO₂Cl Very high (strong EWG effect) Superacid precursors, catalysis

Biological Activity

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound known for its unique trifluoromethyl group, which enhances its reactivity and biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The compound is synthesized through the reaction of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂) under controlled conditions. The typical reaction parameters include:

  • Temperature: Initially around 0-5°C, then gradually increased to room temperature.
  • Solvent: Anhydrous dichloromethane (CH₂Cl₂).
  • Reaction Time: Several hours until completion.

This synthesis method ensures high purity and yields of the final product.

The biological activity of this compound primarily stems from its electrophilic nature. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The trifluoromethyl groups can significantly influence the electronic properties of the molecule, enhancing its interaction with biological targets.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for synthesizing potential drug candidates. Its ability to introduce trifluoromethyl groups enhances the metabolic stability and bioavailability of drug molecules. This property is particularly valuable in developing therapeutics targeting various diseases.

Case Studies

  • Anticancer Research : A study involving sulfonamide derivatives synthesized from similar sulfonyl chlorides demonstrated binding affinities to potential drug targets ranging from -6.8 to -8.2 kcal/mol. These findings suggest that derivatives of this compound could be explored for anticancer applications through similar synthetic pathways .
  • Enzyme Inhibition : Research has shown that sulfonamides derived from related compounds can inhibit key enzymes involved in bacterial metabolism. This indicates a potential pathway for utilizing this compound in developing novel antimicrobial agents.

Comparative Analysis

The unique combination of trifluoromethyl and sulfonyl functionalities in this compound sets it apart from other similar compounds:

Compound NameStructureUnique Features
Trifluoromethanesulfonyl chlorideStructureLacks additional methyl groups
4,4,4-Trifluorobutane-1-sulfonyl chlorideStructureDifferent steric and electronic properties
2,2,2-Trifluoroethyl trifluoromethanesulfonateStructureContains both trifluoromethyl and trifluoroethyl groups

This table highlights how the structural features influence their reactivity and potential applications in chemical synthesis and biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride to achieve >93% purity?

  • Methodology : Synthesis typically involves reacting the corresponding sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. For purification, fractional distillation or column chromatography (using silica gel and a non-polar solvent system) is recommended. Purity validation via gas chromatography (GC) is critical, as demonstrated in analogous fluorinated sulfonyl chloride syntheses (e.g., >93% purity achieved for trifluoromethylphenyl derivatives) .
  • Key Data :

ReagentRolePurity Target
SOCl₂Sulfonation agent≥99% anhydrous
Silica gelPurification medium60–200 mesh

Q. How can spectroscopic techniques confirm the structural integrity of this sulfonyl chloride?

  • Methodology :

  • ¹H NMR : Expect absence of acidic protons (e.g., -OH) and signals for methyl groups (δ ~1.2–1.5 ppm) and CF₃ (coupled via ¹J₃₁P-¹⁹F in fluorinated analogs).
  • ¹⁹F NMR : A singlet near δ -60 to -70 ppm for the trifluoromethyl group, consistent with fluorinated sulfonates .
  • IR Spectroscopy : Strong S=O stretching vibrations at ~1370 cm⁻¹ and 1180 cm⁻¹.

Q. What safety precautions are required due to its hazardous classification (e.g., 4-3-III in Japanese hazard codes)?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C. Handle in fume hoods with nitrile gloves and splash goggles. Hazard class 4-3-III indicates flammability, reactivity, and toxicity risks, similar to other sulfonyl chlorides .

Advanced Research Questions

Q. How does steric hindrance from the dimethyl groups influence nucleophilic substitution kinetics compared to linear analogs?

  • Methodology : Conduct competitive reactions with nucleophiles (e.g., amines, alcohols) under controlled conditions. Compare rate constants (k) via HPLC or kinetic NMR. For example, bulky substituents in 3′-(Trifluoromethyl)propiophenone analogs reduce reaction rates by 30–50% due to hindered transition-state formation .

Q. What are the environmental implications of its perfluorinated structure, and how does it compare to PFCs in the Pharos Project database?

  • Methodology : Assess environmental persistence using OECD 301B biodegradation tests. Compare half-lives with structurally related compounds (e.g., [68734-62-3], a nonafluoro-butanesulfonic acid derivative). Fluorinated sulfonyl chlorides often exhibit low biodegradability, requiring specialized disposal protocols .

Q. Can computational modeling predict reactivity in cross-coupling reactions (e.g., Pd-catalyzed substitutions)?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electronic effects. The CF₃ group’s strong electron-withdrawing nature stabilizes intermediates, while dimethyl groups increase steric energy by ~5–8 kcal/mol. Validate with experimental yields using Pd(PPh₃)₄ catalysts .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fluorinated sulfonyl chlorides: How to resolve them?

  • Analysis : Variations arise from polymorphic forms or impurities. For example, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid has mp 287.5–293.5°C, but impurities (e.g., unreacted nitrile precursors) lower observed values. Recrystallization from DMF/water improves consistency .

Applications in Organic Synthesis

Q. How does this compound serve as a sulfonating agent in peptide chemistry?

  • Methodology : React with amino groups under mild basic conditions (pH 8–9) to form stable sulfonamides. The CF₃ group enhances electrophilicity, enabling reactions at 0–25°C, unlike non-fluorinated analogs requiring higher temperatures .

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